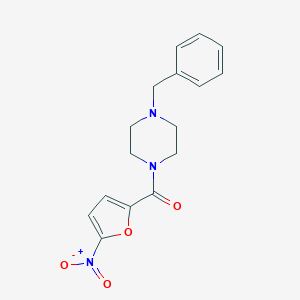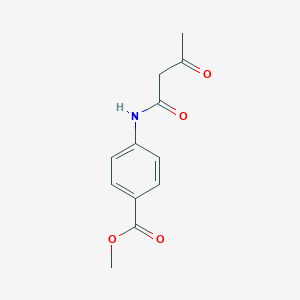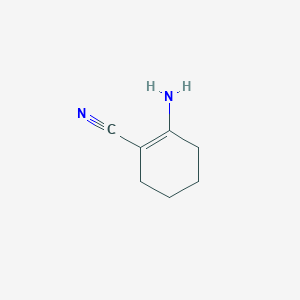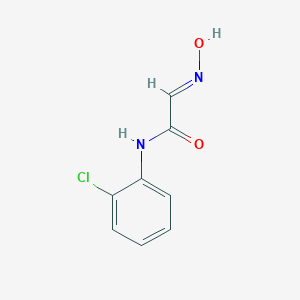
2-Acétamidobenzophénone
Vue d'ensemble
Description
Synthesis Analysis
A mild and practical procedure for the synthesis of substituted 2-aminobenzophenones has been developed from substituted anilines. The anilines are first protected as acetanilides, by reaction with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminium-generated 2-acetamidobenzophenone .
Molecular Structure Analysis
The molecular structure of 2-Acetamidobenzophenone can be analyzed using various techniques such as X-ray diffraction analysis and other analytical techniques suitable for characterizing pharmaceutical protein powders .
Chemical Reactions Analysis
The chemical reactions involving 2-Acetamidobenzophenone can be studied using various analytical techniques. For instance, the reactions of N-Nitroso-2-acetamidobenzophenone have been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamidobenzophenone can be analyzed using various techniques. For instance, the solubility of benzophenone (a related compound) in various pure solvents has been measured .
Applications De Recherche Scientifique
Synthèse de 2-aminobenzophénones substituées
La 2-acétamidobenzophénone sert d'intermédiaire dans la synthèse de 2-aminobenzophénones substituées. Ces composés sont des synthons précieux dans les réactions organiques pour la synthèse de composés hétérocycliques importants, tels que les quinoléines et les tétrahydroquinoléines . Le processus implique la protection des anilines sous forme d'acétanilides, suivie d'une benzoylation et enfin, de l'élimination du groupe acétyle pour obtenir les 2-aminobenzophénones souhaitées.
Chimie médicinale : Création de composés bioactifs
En chimie médicinale, la this compound est un précurseur de la synthèse de divers systèmes hétérocycliques présentant des activités biologiques significatives. Elle a été utilisée pour créer des fluorénones, des acridines, des quinazolines, et plus encore . Ces composés ont des applications dans le développement de produits pharmaceutiques, notamment des antidépresseurs et des anti-inflammatoires.
Développement de médicaments antidépresseurs
Le composé est utilisé dans la préparation de la tampramine, un médicament antidépresseur. Cela met en évidence son importance dans l'industrie pharmaceutique, où la manipulation de sa structure peut conduire au développement de nouveaux agents thérapeutiques .
Synthèse de ligands tétradentates de type base de Schiff
La this compound est également un élément essentiel de la synthèse de ligands tétradentates de type base de Schiff. Ces ligands ont diverses applications, notamment en tant qu'agents chélatants en chimie de coordination .
Chimie organique : Synthèse hétérocyclique
Elle joue un rôle crucial dans la synthèse hétérocyclique au sein de la chimie organique. Les dérivés de la this compound sont utilisés pour préparer des composés comme les indazoles et les 3-arylindoles, qui sont importants pour la création de molécules organiques complexes .
Études d'activité pharmaceutique
L'activité pharmacologique des dérivés de la this compound est un domaine d'étude important. Les chercheurs se concentrent sur la préparation de ces dérivés pour explorer leur potentiel en tant qu'agents pharmaceutiques à haute activité .
Préparation d'agents anti-inflammatoires
Des dérivés de la this compound ont été utilisés pour préparer des agents anti-inflammatoires tels que la proquazone et l'amfénac. Cela met en évidence son rôle dans le développement de médicaments pouvant traiter les affections liées à l'inflammation .
Intermédiaires chimiques dans les réactions organiques
En tant qu'intermédiaire chimique, la this compound est impliquée dans diverses réactions organiques. Sa capacité à servir de synthon pour construire des structures moléculaires complexes en fait un atout précieux en chimie organique synthétique .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting potential targets within cancer pathways .
Mode of Action
Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . This suggests that 2-Acetamidobenzophenone may interact with its targets to induce changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
These include AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .
Pharmacokinetics
Tools like ADMETlab 2.0 can be used to predict these properties for new compounds.
Result of Action
Given the observed antitumor activity of benzophenone derivatives, it’s plausible that 2-acetamidobenzophenone may induce apoptosis or inhibit proliferation in cancer cells .
Propriétés
IUPAC Name |
N-(2-benzoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXZRJQRQWTKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234051 | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85-99-4 | |
| Record name | 2′-Benzoylacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-Acetamidobenzophenone in organic synthesis?
A1: 2-Acetamidobenzophenone serves as a valuable precursor for synthesizing substituted 2-aminobenzophenones []. This is significant because 2-aminobenzophenones are important building blocks in the development of various pharmaceuticals, agrochemicals, and other fine chemicals.
Q2: What synthetic advantage does the method described in the paper offer for producing substituted 2-aminobenzophenones?
A2: The paper describes a "mild and practical procedure" [] for synthesizing these compounds. While the specifics are not detailed in the abstract, this suggests the method may offer advantages such as higher yields, milder reaction conditions, reduced reaction times, or easier purification compared to previous methods. This contributes to a more efficient and potentially environmentally friendlier approach to producing these valuable compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)



![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)



![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)

